molecular formula C10H15NO4 B14428511 Methyl 2-(diacetylamino)-3-methylbut-2-enoate CAS No. 81629-71-2

Methyl 2-(diacetylamino)-3-methylbut-2-enoate

Katalognummer: B14428511
CAS-Nummer: 81629-71-2
Molekulargewicht: 213.23 g/mol
InChI-Schlüssel: AIIKRMFCJJBIHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(diacetylamino)-3-methylbut-2-enoate is an organic compound with a complex structure that includes both ester and amide functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(diacetylamino)-3-methylbut-2-enoate typically involves the reaction of 2-methyl-3-buten-2-ol with diacetylamine in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then esterified using methanol to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can lead to more efficient production. The use of catalysts and optimized reaction conditions can further enhance the yield and reduce the production costs.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(diacetylamino)-3-methylbut-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(diacetylamino)-3-methylbut-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which Methyl 2-(diacetylamino)-3-methylbut-2-enoate exerts its effects involves interactions with various molecular targets. The ester and amide groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can influence the compound’s reactivity and its role in biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 2-(acetylamino)-3-methylbut-2-enoate: Similar structure but with one less acetyl group.

    Ethyl 2-(diacetylamino)-3-methylbut-2-enoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 2-(diacetylamino)-3-methylbut-2-enoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both ester and amide groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry.

Eigenschaften

CAS-Nummer

81629-71-2

Molekularformel

C10H15NO4

Molekulargewicht

213.23 g/mol

IUPAC-Name

methyl 2-(diacetylamino)-3-methylbut-2-enoate

InChI

InChI=1S/C10H15NO4/c1-6(2)9(10(14)15-5)11(7(3)12)8(4)13/h1-5H3

InChI-Schlüssel

AIIKRMFCJJBIHF-UHFFFAOYSA-N

Kanonische SMILES

CC(=C(C(=O)OC)N(C(=O)C)C(=O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.